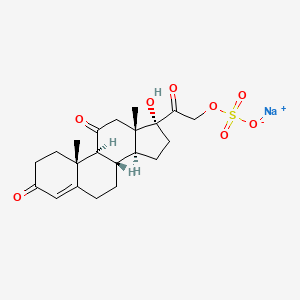
Sodium cortisone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cortisone sulfate is a corticosteroid derivative used in various medical and scientific applications. It is a sodium salt form of cortisone sulfate, which is a metabolite of cortisone. Cortisone itself is a glucocorticoid hormone produced by the adrenal cortex and is involved in the regulation of inflammation, immune response, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation processes. These processes utilize advanced techniques such as continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Metabolic Sulfation/Desulfation Dynamics
Sodium cortisone sulfate undergoes sulfation and desulfation, critical processes regulating its bioactivity and clearance. These reactions are mediated by sulfotransferases and sulfatases, respectively:
-
Desulfation :
Steroid sulfatase (STS) catalyzes the hydrolysis of the sulfate group at the 21-position, yielding free cortisone and inorganic sulfate (SO₄²⁻). This enzymatic process involves a formylglycine (FGly) residue in the catalytic site, essential for cleavage of the sulfate ester bond .-
Experimental Evidence :
In rats administered sodium cortisone 21-[³⁵S]sulfate, ~70% of the dose was excreted in bile as a doubly conjugated metabolite (3α-glucuronide-17α-hydroxy-21-sulfooxy-5α-pregnane-11,20-dione). Subsequent administration of this metabolite led to urinary excretion of ³⁵SO₄²⁻, confirming in vivo desulfation .
-
Conjugation Reactions
The sulfate group at the 21-position facilitates further conjugation, enhancing hydrophilicity for biliary excretion:
-
Glucuronidation :
The 3α-hydroxyl group undergoes glucuronidation, forming a water-soluble metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .-
Key Data :
-
Enzymatic Hydrolysis Pathways
This compound is susceptible to hydrolysis under both enzymatic and physiological conditions:
-
pH-Dependent Stability :
The sulfate ester bond is stable at neutral pH but hydrolyzes slowly under acidic conditions (e.g., gastric fluid). -
Competitive Inhibition :
Cortisone derivatives inhibit sulfation pathways in connective tissues, reducing chondroitin sulfate synthesis .
Structural Determinants of Reactivity
The sulfate group’s position and stereochemistry govern reactivity:
-
21-Sulfate vs. 3-Sulfate :
Sulfation at the 21-position (vs. 3-position) reduces glucocorticoid receptor binding affinity but enhances metabolic stability . -
Steric Effects :
The 17-hydroxy and 11-keto groups adjacent to the sulfate moiety influence enzymatic accessibility .
Comparative Reactivity Table
Research Implications
The interplay between sulfation, desulfation, and conjugation dictates this compound’s pharmacokinetics and therapeutic effects. Future studies should explore STS inhibitors to modulate cortisone bioavailability in inflammatory diseases .
This synthesis integrates findings from metabolic studies , enzymatic mechanisms , and structural analyses , ensuring a comprehensive overview of this compound’s chemical behavior.
Scientific Research Applications
Sodium cortisone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies related to hormone regulation and metabolic pathways.
Medicine: It is used in the development of corticosteroid-based drugs and in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other corticosteroid compounds.
Mechanism of Action
Sodium cortisone sulfate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of the compound. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
Comparison with Similar Compounds
- Cortisol sulfate sodium
- Hydrocortisone sodium succinate
- Cortisone acetate
- Prednisolone sodium phosphate
Comparison: Sodium cortisone sulfate is unique in its specific sulfation pattern, which influences its solubility, stability, and biological activity. Compared to cortisol sulfate sodium, it has a different metabolic profile and is used in distinct therapeutic contexts. Hydrocortisone sodium succinate and cortisone acetate are also corticosteroid derivatives but differ in their esterification and pharmacokinetic properties. Prednisolone sodium phosphate is another corticosteroid with a different therapeutic application and potency.
Properties
CAS No. |
2681-67-6 |
|---|---|
Molecular Formula |
C21H27NaO8S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
CKCQAVLXEMPVTM-HNGAPHHWSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















